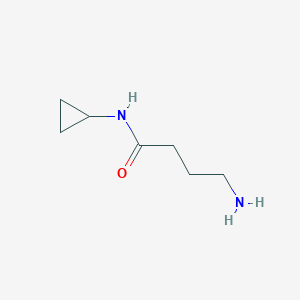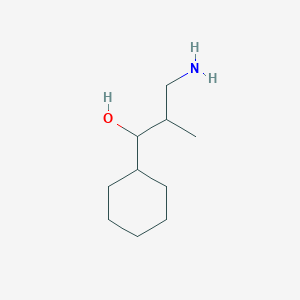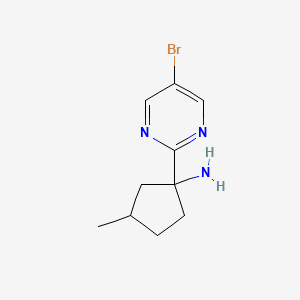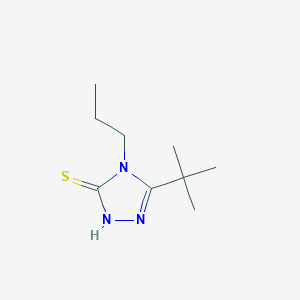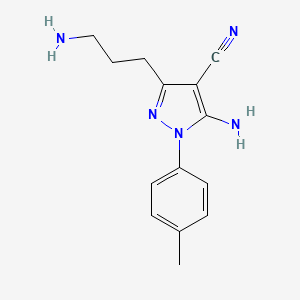![molecular formula C12H12F3NO2 B13165404 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 1258640-23-1](/img/structure/B13165404.png)
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
化学反应分析
Types of Reactions
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
科学研究应用
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
作用机制
The mechanism of action of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid: A closely related compound with similar structural features.
4-(Trifluoromethyl)phenylcyclobutane-1-carboxylic acid: Lacks the amino group but retains the trifluoromethyl and carboxylic acid functionalities.
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Contains the trifluoromethyl and carboxylic acid groups but lacks the phenyl and amino groups.
Uniqueness
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the combination of its functional groups and the presence of the cyclobutane ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the amino and carboxylic acid groups provide sites for further chemical modifications. This combination of features makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
1258640-23-1 |
|---|---|
分子式 |
C12H12F3NO2 |
分子量 |
259.22 g/mol |
IUPAC 名称 |
1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-3-1-7(2-4-9)8-5-11(16,6-8)10(17)18/h1-4,8H,5-6,16H2,(H,17,18) |
InChI 键 |
UFUYOBOYDMVNHD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


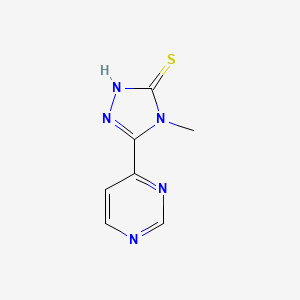
![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)
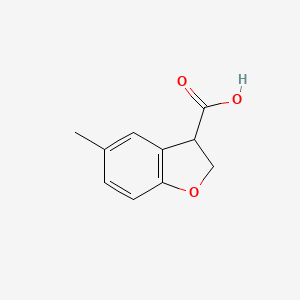
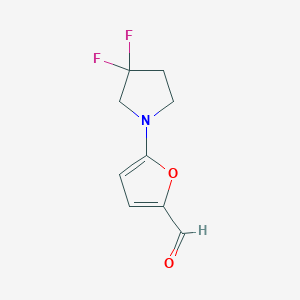
![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)

![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)

